![molecular formula C20H22N6 B2638178 2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]quinoxaline CAS No. 2380084-82-0](/img/structure/B2638178.png)
2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]quinoxaline, also known as CPQ, is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in drug development. CPQ is a quinoxaline derivative that is structurally similar to other compounds that have shown promise as therapeutic agents. In
Mecanismo De Acción
2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]quinoxaline exerts its effects through the inhibition of protein kinase CK2. CK2 is a serine/threonine kinase that is involved in many cellular processes, including cell proliferation, apoptosis, and DNA repair. 2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]quinoxaline binds to the ATP-binding site of CK2 and prevents its activity, leading to downstream effects on cellular signaling pathways. The inhibition of CK2 activity by 2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]quinoxaline has been shown to induce apoptosis and inhibit tumor growth in preclinical studies.
Biochemical and Physiological Effects:
2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]quinoxaline has been shown to have a range of biochemical and physiological effects. In addition to its inhibition of CK2 activity, 2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]quinoxaline has been shown to inhibit the activity of other kinases, including JAK2 and FLT3. 2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]quinoxaline has also been shown to have anti-inflammatory effects, as it inhibits the activity of NF-κB, a transcription factor that is involved in the inflammatory response. 2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]quinoxaline has been shown to have low toxicity in animal studies, making it a promising candidate for further study as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]quinoxaline has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high yields, making it readily available for research purposes. 2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]quinoxaline has been shown to have low toxicity in animal studies, making it a safe option for in vivo experiments. However, 2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]quinoxaline also has limitations for lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its downstream effects on cellular signaling pathways. Additionally, 2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]quinoxaline has not yet been tested in clinical trials, and its efficacy and safety in humans are not yet known.
Direcciones Futuras
There are several future directions for research on 2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]quinoxaline. One area of research could focus on its potential as an anti-cancer agent. Preclinical studies have shown promising results, and further research is needed to determine its efficacy in clinical trials. Another area of research could focus on its potential as an anti-inflammatory agent. 2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]quinoxaline has been shown to inhibit the activity of NF-κB, and further research is needed to determine its potential as a treatment for inflammatory diseases. Additionally, more research is needed to fully understand the mechanism of action of 2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]quinoxaline and its downstream effects on cellular signaling pathways.
Métodos De Síntesis
The synthesis of 2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]quinoxaline involves a multi-step process that starts with the reaction of 2,3-dichloroquinoxaline with cyclobutylamine to form 2-(cyclobutylamino)-3,4-dichloroquinoxaline. This intermediate is then reacted with piperazine to form the final product, 2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]quinoxaline. The synthesis of 2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]quinoxaline has been optimized to produce high yields of pure product, making it a viable option for drug development.
Aplicaciones Científicas De Investigación
2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]quinoxaline has been studied for its potential applications in the treatment of various diseases. One area of research has focused on its ability to inhibit the activity of certain enzymes that are involved in the progression of cancer. 2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]quinoxaline has been shown to inhibit the activity of protein kinase CK2, which is overexpressed in many types of cancer. Inhibition of CK2 activity has been shown to induce apoptosis and inhibit tumor growth, making 2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]quinoxaline a promising candidate for further study as an anti-cancer agent.
Propiedades
IUPAC Name |
2-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6/c1-2-7-17-16(6-1)21-13-20(24-17)26-10-8-25(9-11-26)19-12-18(22-14-23-19)15-4-3-5-15/h1-2,6-7,12-15H,3-5,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGXZUZLVPXEFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NC=N2)N3CCN(CC3)C4=NC5=CC=CC=C5N=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.